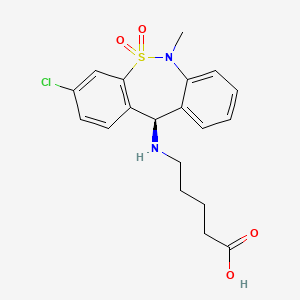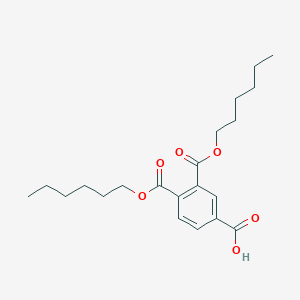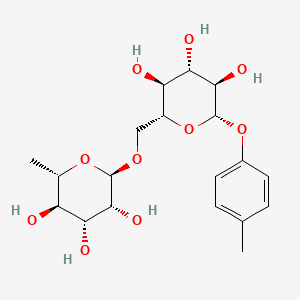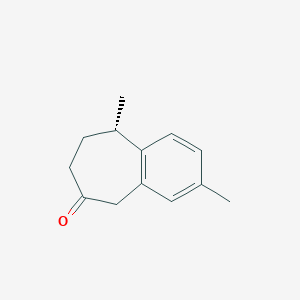
3-Bromo-6-chloro-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-2-iodoaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the aniline ring.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-iodoaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms on the aniline ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoaniline: Similar structure but lacks the bromine and chlorine atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains bromine and chlorine but has a pyridine ring instead of an aniline ring.
Uniqueness
3-Bromo-6-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H4BrClIN |
|---|---|
Molekulargewicht |
332.36 g/mol |
IUPAC-Name |
3-bromo-6-chloro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |
InChI-Schlüssel |
XEMKRAJKRIMFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)




![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)






